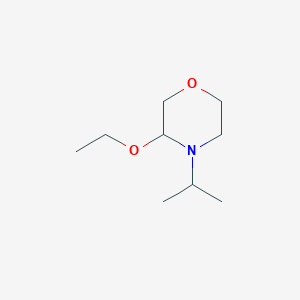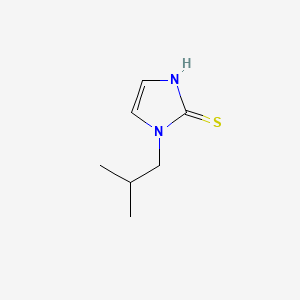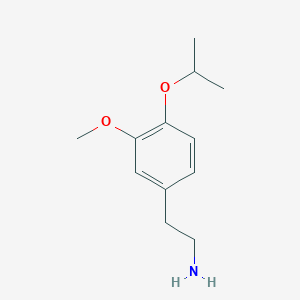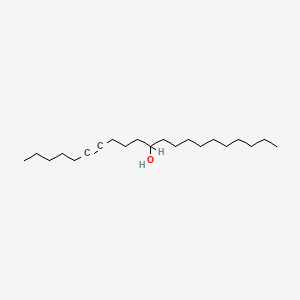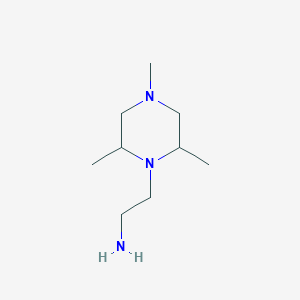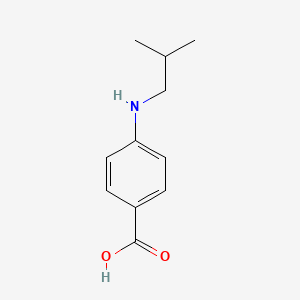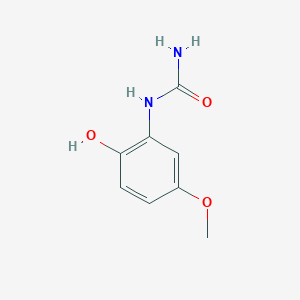
1-(2-Hydroxy-5-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-5-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides are generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
1-(2-Hydroxy-5-methoxyphenyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors . It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding site . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)urea: This compound has a similar structure but with the methoxy group in a different position.
1-(2-Methoxyphenyl)-3-(2,5-xylyl)urea: This compound has additional substituents on the phenyl ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
53799-02-3 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)urea |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChI Key |
SZTQSUOVNVSLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


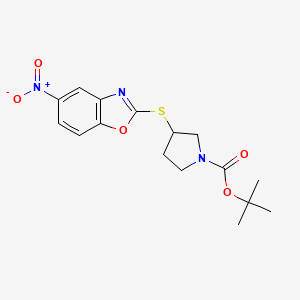
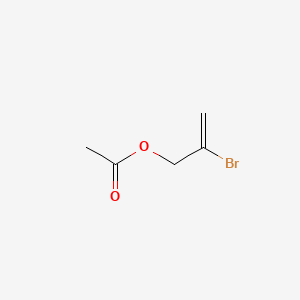
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)

